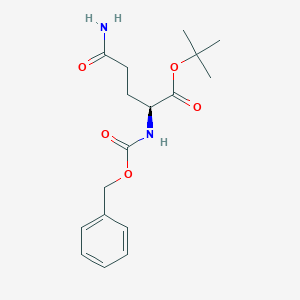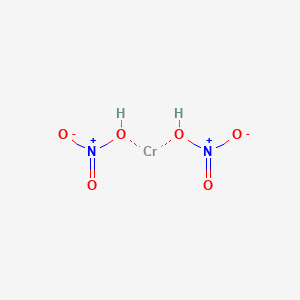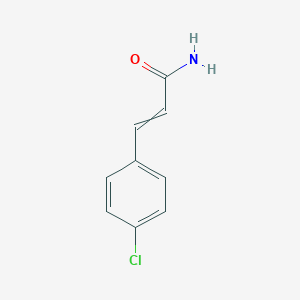
1,4-Di-tert-butoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benzene, p-di-tert-butoxy- typically involves the etherification of para-chlorophenol with isobutene in the presence of a catalyst such as sulfuric acid. The reaction is carried out under normal temperature conditions using solvents like benzene, toluene, or dimethylbenzene. The process is homogeneous and easily controlled, resulting in high yield and purity of the product .
Industrial Production Methods: In industrial settings, the production of benzene, p-di-tert-butoxy- follows similar synthetic routes but on a larger scale. The use of continuous reactors and optimized reaction conditions ensures efficient production. The separation and purification of the product are facilitated by its solubility properties, allowing for straightforward isolation from reaction mixtures .
Analyse Chemischer Reaktionen
Types of Reactions: 1,4-Di-tert-butoxybenzene undergoes various chemical reactions, including:
Oxidation: The tert-butoxy groups can be oxidized to form corresponding alcohols or ketones.
Reduction: The compound can be reduced under specific conditions to yield hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can occur, where the tert-butoxy groups influence the reactivity of the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Formation of tert-butyl alcohol or tert-butyl ketone.
Reduction: Production of tert-butylbenzene.
Substitution: Various substituted benzene derivatives depending on the reagent used .
Wissenschaftliche Forschungsanwendungen
1,4-Di-tert-butoxybenzene has diverse applications in scientific research:
Chemistry: Used as a radical initiator in polymerization processes due to its ability to generate tert-butoxy radicals.
Biology: Investigated for its potential as a radical scavenger, protecting biological systems from oxidative damage.
Medicine: Explored for its antioxidant properties, which may have therapeutic implications.
Industry: Utilized in the production of polymers, resins, and other materials requiring controlled radical polymerization .
Wirkmechanismus
The mechanism of action of benzene, p-di-tert-butoxy- primarily involves its role as a radical scavenger. The tert-butoxy groups can donate electrons to stabilize free radicals, forming stable products and preventing radical-induced damage. This property is particularly valuable in polymerization processes and as an antioxidant in biological systems.
Vergleich Mit ähnlichen Verbindungen
tert-Butylbenzene: Contains a single tert-butyl group attached to the benzene ring.
Di-tert-butyl peroxide: An organic peroxide used as a radical initiator in polymerization.
p-Di-tert-butylbenzene: Similar structure but with tert-butyl groups instead of tert-butoxy groups.
Comparison: 1,4-Di-tert-butoxybenzene is unique due to the presence of tert-butoxy groups, which impart distinct chemical properties such as enhanced stability and radical scavenging ability. In contrast, tert-butylbenzene and p-di-tert-butylbenzene lack these functional groups, resulting in different reactivity and applications. Di-tert-butyl peroxide, while also a radical initiator, differs significantly in structure and decomposition behavior .
Eigenschaften
CAS-Nummer |
15360-01-7 |
|---|---|
Molekularformel |
C14H22O2 |
Molekulargewicht |
222.32 g/mol |
IUPAC-Name |
1,4-bis[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C14H22O2/c1-13(2,3)15-11-7-9-12(10-8-11)16-14(4,5)6/h7-10H,1-6H3 |
InChI-Schlüssel |
FMDDSXFJMWQYTJ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC1=CC=C(C=C1)OC(C)(C)C |
Kanonische SMILES |
CC(C)(C)OC1=CC=C(C=C1)OC(C)(C)C |
Synonyme |
1,4-Di-tert-butoxybenzene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


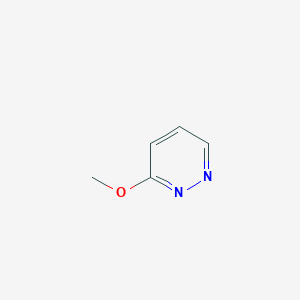
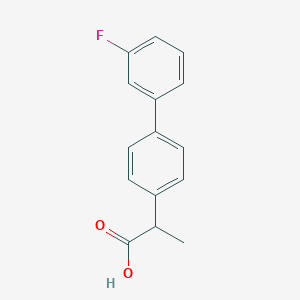


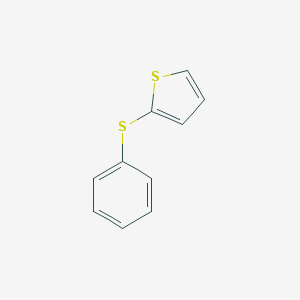


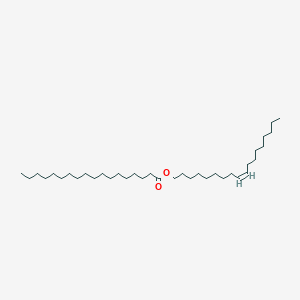


![1-Azabicyclo[2.1.0]pentane, 4-phenyl-3-(phenylimino)-](/img/structure/B101951.png)
